Sec-butyl phenylacetate

Description

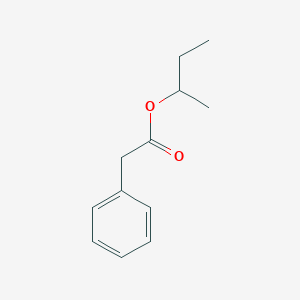

Structure

3D Structure

Properties

CAS No. |

5436-58-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

butan-2-yl 2-phenylacetate |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)14-12(13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

ZTPYZNJPAOHMRG-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)OC(=O)CC1=CC=CC=C1 |

Other CAS No. |

5436-58-8 |

Origin of Product |

United States |

Mechanistic Studies of Acyl Transfer Reactions Involving Phenyl Acetates

The acyl transfer reaction is central to the synthesis of esters like sec-butyl phenylacetate (B1230308). Mechanistic studies of these reactions, particularly those involving phenyl acetates as acyl donors, provide fundamental insights into the reaction pathways and the factors that control reaction rates and efficiency.

Acyl transfer reactions can proceed through different mechanisms, including concerted or stepwise pathways. Computational studies using density functional theory (DFT) on the aminolysis of phenyl acetate (B1210297) with ammonia (B1221849) have shown that the most favorable pathway is a general base-catalyzed neutral stepwise mechanism. researchgate.net This pathway involves the formation of a tetrahedral intermediate, with the nucleophilic attack being the rate-determining step. researchgate.net The stability of the leaving group plays a crucial role; for phenyl acetate, the transition state associated with the elimination of the phenoxide leaving group is significantly lower in energy than the initial nucleophilic attack, due to the higher stability of the phenoxide ion. researchgate.net

Enzymatic acyl transfer reactions also proceed via a two-step mechanism involving a tetrahedral intermediate. The reaction consists of the acylation of the enzyme by the acyl donor to form an acyl-enzyme intermediate, followed by the transfer of the acyl group to the acyl acceptor. researchgate.net

Catalysis plays a vital role in acyl transfer reactions. The reaction between phenyl acetate and amines can be subject to general base catalysis by a second molecule of the amine. arkat-usa.org In a different system, a barium-calixarene complex was shown to catalyze the methanolysis of aryl acetates through a double-displacement mechanism. nih.gov In this system, the barium ion acts as a Lewis acid, assisting in both the acylation and deacylation steps. nih.gov The rate-determining step was found to shift from deacylation for esters with good leaving groups (like p-nitrophenyl acetate) to acylation for esters with poorer leaving groups (like phenyl acetate). nih.gov

Table 3: Kinetic Data for Barium-Calixarene Catalyzed Methanolysis of Aryl Acetates

| Substrate | Turnover Frequency (min⁻¹) | Rate-Determining Step | Reference |

|---|---|---|---|

| Phenyl acetate | 3.8 x 10⁻⁴ | Acylation | nih.gov |

| p-Chlorophenyl acetate | - | - | nih.gov |

| p-Nitrophenyl acetate | 7.4 x 10⁻³ | Deacylation | nih.gov |

The reactivity in these reactions is highly sensitive to the basicity of the leaving group. This sensitivity points to a rate-determining decomposition of the tetrahedral intermediate. nih.gov Studies involving the reaction of aryl acetates with hydroxylamine (B1172632) also highlight the formation of an initial mixture of N- and O-acylated products, with the composition depending on the substrate structure. arkat-usa.org

Reaction Kinetics and Mechanistic Elucidation of Sec Butyl Phenylacetate

Hydrolysis Kinetics and Pathways

The hydrolysis of sec-butyl phenylacetate (B1230308) involves the cleavage of the ester bond to yield phenylacetic acid and sec-butanol. This reaction can be catalyzed by acids or bases, or it can proceed, albeit much more slowly, under neutral conditions. The specific pathway and the rate of the reaction are highly dependent on the reaction conditions.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed ester hydrolysis is a reversible process. chemistnotes.com For sec-butyl phenylacetate, two primary mechanisms are plausible: the AAC2 and AAL1 pathways. researchgate.net

The AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is the most common pathway for the hydrolysis of esters of primary and secondary alcohols. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the sec-butanol moiety is eliminated, and after deprotonation, the carboxylic acid is formed. viu.canih.gov The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. researchgate.net

The AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism becomes significant for esters with an alcohol component that can form a stable carbocation. researchgate.net Secondary carbocations, such as the sec-butyl cation, have intermediate stability. In highly acidic and non-aqueous conditions, the AAL1 mechanism may compete with or even dominate the AAC2 pathway. ucoz.commdpi.com This mechanism involves the protonation of the ester's ether oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to form a sec-butyl carbocation and a molecule of phenylacetic acid. The carbocation then reacts with water to produce sec-butanol. The formation of a carbocation intermediate means that racemization at the chiral center of the sec-butyl group is a likely outcome. masterorganicchemistry.com

The choice between the AAC2 and AAL1 mechanism is influenced by factors such as the structure of the ester, the solvent, and the concentration of the acid. For this compound in dilute aqueous acid, the AAC2 mechanism is generally expected to be the major pathway. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms (BAC2, BAL1, BAL2)

Base-catalyzed hydrolysis, or saponification, is an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. nih.gov For this compound, the BAC2, BAL1, and BAL2 mechanisms are theoretically possible.

The BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is the most common pathway for the alkaline hydrolysis of esters. epa.govunipd.it It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the sec-butoxide (B8327801) ion, which then deprotonates the newly formed phenylacetic acid. This mechanism is analogous to a nucleophilic acyl substitution. epa.govresearchgate.net The reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. union.edu

The BAL1 (base-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism is rare and generally only occurs with esters that can form a stable carbocation and under neutral or weakly basic conditions. chemistnotes.comucoz.com The mechanism involves the unimolecular cleavage of the alkyl-oxygen bond to form a sec-butyl carbocation and a phenylacetate anion. The carbocation then reacts with water. Given that the BAC2 pathway is generally much faster in basic solutions, the BAL1 mechanism is not a significant contributor to the hydrolysis of this compound under typical basic conditions. researchgate.net

The BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism is also very rare for ester hydrolysis. chemistnotes.comucoz.com It would involve a direct SN2 attack by a hydroxide ion on the chiral carbon of the sec-butyl group, with the phenylacetate anion acting as the leaving group. This pathway would lead to an inversion of configuration at the chiral center. ucoz.com However, the carbonyl carbon is a much more favorable site for nucleophilic attack by the hydroxide ion, making the BAC2 mechanism overwhelmingly preferred. union.edu

Table 1: Comparison of Base-Catalyzed Hydrolysis Mechanisms for this compound

| Mechanism | Molecularity | Site of Nucleophilic Attack | Stereochemical Outcome at sec-Butyl Group | Likelihood |

|---|---|---|---|---|

| BAC2 | Bimolecular | Carbonyl Carbon | Retention of Configuration | Most Common |

| BAL1 | Unimolecular | - (Carbocation formation) | Racemization | Rare |

| BAL2 | Bimolecular | Alkyl Carbon (SN2) | Inversion of Configuration | Very Rare |

Neutral Hydrolysis Processes

The neutral hydrolysis of esters, where water is the sole nucleophile, is generally a very slow process. viu.ca For phenyl acetates, the reaction can be catalyzed by water acting as a general base. arkat-usa.org The mechanism is often described as a BAc3-like process, where one water molecule acts as a nucleophile and another acts as a general base to assist in the proton transfers. The rate of neutral hydrolysis is significantly lower than that of acid- or base-catalyzed hydrolysis. Kinetic studies on various phenyl acetates have shown that the rate is influenced by the substituents on the phenyl ring. mdpi.comias.ac.in For this compound, the neutral hydrolysis pathway is not considered a significant route for its transformation under most practical conditions due to its slow rate.

Stereochemical Aspects of Reaction Mechanisms

The sec-butyl group in this compound contains a chiral center, which introduces stereochemical considerations into its reactions. The fate of this chiral center during ester cleavage and formation is a key aspect of the reaction mechanism.

Chirality Transfer in Ester Cleavage and Formation

The stereochemical outcome of the hydrolysis of this compound is directly linked to the reaction mechanism.

In ester cleavage , if the reaction proceeds through an AAC2 or BAC2 mechanism, the cleavage occurs at the acyl-oxygen bond. This means the bond to the chiral carbon of the sec-butyl group remains intact throughout the reaction. Consequently, the hydrolysis proceeds with retention of configuration at the chiral center, and a chiral this compound will yield the corresponding chiral sec-butanol. ucoz.comarkat-usa.org

Conversely, if the hydrolysis proceeds via an AAL1 or BAL1 mechanism, a planar sec-butyl carbocation intermediate is formed. The subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, leading to a racemic mixture of (R)- and (S)-sec-butanol. masterorganicchemistry.com

In the highly unlikely event of a BAL2 mechanism, the SN2 attack at the chiral carbon would result in an inversion of configuration . ucoz.com

In ester formation (esterification), the reverse of the AAC2 hydrolysis mechanism is the most common pathway. This also proceeds with retention of configuration at the chiral center of the sec-butanol.

Impact of the Sec-butyl Moiety on Reaction Stereoselectivity

The stereochemistry of the sec-butyl group can influence the rate and selectivity of reactions. The steric bulk of the sec-butyl group, being larger than a primary alkyl group, can hinder the approach of nucleophiles to the carbonyl carbon in BAC2 and AAC2 reactions, leading to slower reaction rates compared to, for example, n-butyl phenylacetate.

In enzymatic reactions, the stereochemistry of the sec-butyl group is often critical. Lipases and esterases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic mixture of this compound over the other. This process, known as kinetic resolution, allows for the separation of enantiomers. For instance, enzyme-catalyzed hydrolysis might selectively convert (R)-sec-butyl phenylacetate to (R)-sec-butanol, leaving behind unreacted (S)-sec-butyl phenylacetate. The degree of enantioselectivity is a characteristic of the specific enzyme used.

Table 2: Expected Stereochemical Outcome of this compound Hydrolysis by Different Mechanisms

| Mechanism | Key Intermediate | Fate of Chiral Center | Product Stereochemistry |

|---|---|---|---|

| AAC2 | Tetrahedral Intermediate | Bond to chiral center not broken | Retention of Configuration |

| BAC2 | Tetrahedral Intermediate | Bond to chiral center not broken | Retention of Configuration |

| AAL1 | Carbocation | Planar carbocation formed | Racemization |

| BAL1 | Carbocation | Planar carbocation formed | Racemization |

| BAL2 | SN2 Transition State | Backside attack at chiral center | Inversion of Configuration |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Characterization

The presence of a chiral center in the sec-butyl group of sec-butyl phenylacetate (B1230308) necessitates the use of specialized techniques to characterize its stereochemistry. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive spectroscopic methods employed for this purpose.

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. wikipedia.orgnih.gov For a specific enantiomer of sec-butyl phenylacetate, the chromophoric phenylacetate moiety, while not intrinsically chiral, is perturbed by the chiral sec-butyl group. This interaction results in a unique CD spectrum with positive or negative bands (known as Cotton effects) corresponding to the electronic transitions of the chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

ORD, a complementary technique, measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orgaps.org A plot of optical rotation versus wavelength, known as an ORD curve, can be used to determine the stereochemistry of a molecule. Anomalous ORD curves, which show distinct peaks and troughs, are particularly useful and are observed for chiral molecules that absorb light in the measured spectral region. Both CD and ORD are instrumental in distinguishing between the (R)- and (S)-enantiomers of this compound and are crucial for quality control in asymmetric synthesis.

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org | Determination of absolute configuration ((R) or (S)) based on the sign of the Cotton effect; quantitative analysis of enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgaps.org | Confirmation of chirality and assignment of absolute configuration by analyzing the shape and sign of the ORD curve. |

Electrochemical and Other Advanced Characterization Techniques

Cyclic Voltammetry in Redox Behavior Studies of Phenylacetate Derivatives

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox (reduction-oxidation) properties of chemical species. In the context of phenylacetate derivatives, CV provides valuable information about their electrochemical stability, electron transfer kinetics, and the potential at which they undergo oxidation or reduction.

Studies on compounds structurally related to this compound, such as phenylacetic acid and its salts, demonstrate the utility of this technique. For instance, the cyclic voltammetry of tetrabutylammonium (B224687) phenylacetate in an acetonitrile (B52724) solution reveals an irreversible oxidation process on a glassy carbon electrode. researchgate.net Similarly, research on phenylacetic acid at a modified glassy carbon electrode has identified distinct anodic (oxidation) peaks. researchgate.net The potential of these peaks is characteristic of the oxidation of the phenylacetate moiety.

These investigations show that the electrochemical oxidation of the phenylacetate group can occur, often involving the carboxylate function and the aromatic ring. The data obtained from CV, such as peak potentials and currents, helps in understanding the reaction mechanisms and the stability of these compounds under electrochemical stress.

Below is a table summarizing representative electrochemical data for phenylacetic acid, a closely related compound, which illustrates the type of information gleaned from CV studies.

| Analyte | Electrode | Anodic Peak Potential 1 (V) | Anodic Peak Potential 2 (V) |

| Phenyl Acetic Acid | CuGeO₃ nanowire modified GCE | -0.02 | 0.31 |

| Phenyl Acetic Acid | Polyaniline/CuGeO₃ modified GCE | -0.02 | 0.33 |

Data sourced from a study on the determination of phenylacetic acid by cyclic voltammetry. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules containing chromophores. In this compound, the phenyl group conjugated with the ester carbonyl group acts as a chromophore, absorbing UV light to promote electrons from lower to higher energy orbitals.

The UV spectrum of phenylacetate derivatives typically displays characteristic absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl group of the ester. researchgate.netrsc.org The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the electronic environment within the molecule.

Furthermore, UV-Vis spectroscopy is employed in solvatochromic studies to understand how the electronic structure of this compound is influenced by its surrounding solvent environment. Solvatochromism refers to the shift in the position of absorption bands upon changing the polarity of the solvent. By measuring the UV-Vis spectrum of this compound in a range of solvents with different polarities, researchers can gain insight into the nature of the ground and excited electronic states and the solute-solvent interactions. For example, a shift to a shorter wavelength (blue shift) or a longer wavelength (red shift) of the n → π* transition can indicate the extent of solvent stabilization of the relevant molecular orbitals.

| Electronic Transition | Chromophore Moiety | Typical Wavelength Region |

| π → π | Phenyl Ring | ~200-280 nm |

| n → π | Carbonyl Group (C=O) | ~280-320 nm |

Biochemical and Environmental Metabolism of Phenylacetate Esters and Analogues

Biological Activity and Molecular Interactions in Non-Human Models

Studies on Mammalian Metabolism in Animal Models (Excluding Toxicity/Safety)

The metabolism of sec-butyl phenylacetate (B1230308) in mammalian systems is anticipated to proceed via a two-step process. The initial and principal metabolic transformation is the hydrolysis of the ester bond, yielding phenylacetic acid (PAA) and sec-butanol. This reaction is primarily catalyzed by carboxylesterases, a diverse group of enzymes prevalent in the liver and other tissues, which are responsible for the hydrolysis of a wide array of ester-containing compounds. nih.govnih.govdntb.gov.ua While specific studies on sec-butyl phenylacetate are not available, the general mechanism of carboxylesterase action suggests that this hydrolysis would be an efficient conversion. nih.gov

Following hydrolysis, the metabolic fate of this compound is dictated by the further biotransformation of phenylacetic acid. PAA is an endogenous compound, a catabolite of phenylalanine, and its metabolism has been investigated in a variety of mammalian species. wikipedia.org The primary metabolic pathway for PAA is conjugation with amino acids, a process that exhibits notable species-dependent variations. royalsocietypublishing.orgcolab.wsnih.gov

In vivo studies have demonstrated that the specific amino acid used for conjugation is dependent on the animal species. royalsocietypublishing.orgcolab.ws Research involving the administration of 14C-labeled phenylacetic acid to a range of primate and non-primate mammals has elucidated these differences. royalsocietypublishing.orgcolab.ws

In non-primate mammals, such as rats, the primary metabolic fate of phenylacetic acid is conjugation with glycine (B1666218) to form phenacetylglycine. royalsocietypublishing.orgcolab.ws Studies in rats have also shown that conjugation of PAA is a significant factor in regulating its free concentration in tissues like the striatum. nih.gov

In contrast, primate species display a different pattern of PAA conjugation. The specific amino acid utilized for conjugation appears to be linked to the evolutionary status of the primate. royalsocietypublishing.orgcolab.ws Old World monkeys primarily form the glutamine conjugate, phenacetylglutamine, with only minor amounts of the glycine conjugate being produced. royalsocietypublishing.orgcolab.ws New World monkeys also utilize glutamine but produce more significant quantities of the glycine conjugate compared to Old World monkeys. royalsocietypublishing.orgcolab.ws

Furthermore, taurine (B1682933) conjugation has been identified as another metabolic pathway for phenylacetic acid in several species. royalsocietypublishing.orgcolab.ws The formation of phenacetyltaurine has been observed in varying amounts across different species, including some primates and non-primates like the ferret. royalsocietypublishing.orgcolab.ws

The following table summarizes the major urinary metabolites of phenylacetic acid observed in various animal models.

| Species | Major Phenylacetic Acid Conjugates | Reference |

| Rat | Phenacetylglycine | royalsocietypublishing.orgcolab.ws |

| Dog | I-taurine, II and its taurine conjugate, II-glycine | nih.gov |

| Old World Monkeys (e.g., Rhesus, Baboon) | Phenacetylglutamine (major), Phenacetylglycine (minor), Phenacetyltaurine | royalsocietypublishing.orgcolab.ws |

| New World Monkeys (e.g., Capuchin, Squirrel Monkey) | Phenacetylglutamine, Phenacetylglycine, Phenacetyltaurine | royalsocietypublishing.orgcolab.ws |

| Ferret | Phenacetyltaurine | royalsocietypublishing.orgcolab.ws |

It is important to note that while the metabolism of phenylacetic acid is well-documented, the rate and extent of the initial hydrolysis of this compound to phenylacetic acid in these species have not been specifically determined. However, based on the known activity of carboxylesterases, it is the presumed and necessary first step preceding the conjugation pathways detailed above. nih.govnih.gov

Structure Activity Relationships and Design of Novel Sec Butyl Phenylacetate Derivatives

Synthetic Modifications to Enhance or Alter Biological Activities

The biological activity of phenylacetate (B1230308) derivatives, which include a range of pharmaceutical compounds, can be significantly altered through targeted synthetic modifications. drugbank.com Key strategies involve the introduction of functional groups that modulate the molecule's lipophilicity, metabolic stability, and binding affinity to specific enzymes or receptors.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorination can alter a molecule's conformational preferences, metabolic stability, and electronic properties. In the context of sec-butyl phenylacetate, fluorination of the phenyl ring can lead to derivatives with potentially enhanced or novel biological activities.

The synthesis of fluorinated phenylacetate esters can be achieved through various established methods, often starting from fluorinated benzyl halides or by direct fluorination of a suitable precursor. The resulting compounds can then be evaluated for various biological activities, such as enzyme inhibition. For instance, the introduction of fluorine, a highly electronegative atom, can increase the compound's binding affinity to a target protein. Studies on related fluorinated compounds have shown that they can be potent inhibitors of enzymes like steroid sulfatase. nih.gov

The position and number of fluorine substituents on the phenyl ring are critical. For example, a monofluorinated derivative might exhibit different activity compared to a trifluoromethyl-substituted analog. The trifluoromethyl group, in particular, is known to significantly increase lipophilicity and metabolic stability. Research on other fluorinated molecules has demonstrated that such modifications can lead to compounds with improved therapeutic potential. researchgate.net

Table 1: Hypothetical Biological Evaluation of Fluorinated this compound Derivatives

| Compound | Substitution Pattern | Target Enzyme | IC₅₀ (µM) | Relative Potency |

| This compound | Unsubstituted | Enzyme X | 150 | 1.0 |

| Sec-butyl (4-fluorophenyl)acetate | para-Fluoro | Enzyme X | 85 | 1.8 |

| Sec-butyl (2,4-difluorophenyl)acetate | di-Fluoro | Enzyme X | 40 | 3.8 |

| Sec-butyl (4-(trifluoromethyl)phenyl)acetate | para-CF₃ | Enzyme X | 15 | 10.0 |

| Sec-butyl (3,5-bis(trifluoromethyl)phenyl)acetate | di-CF₃ | Enzyme X | 2 | 75.0 |

Note: This table is illustrative, based on general principles of how fluorination affects biological activity. Actual values would require experimental determination.

The reactivity of the ester group in this compound is governed by both steric and electronic factors. These factors influence the rate of reactions such as hydrolysis and other nucleophilic acyl substitutions.

Steric Effects: The sec-butyl group is a branched alkyl group, which creates significant steric hindrance around the carbonyl carbon of the ester. wikipedia.orglibretexts.org This bulkiness shields the carbonyl carbon from the approach of nucleophiles, thereby decreasing the rate of reactions like hydrolysis compared to esters with less bulky alkyl groups (e.g., n-butyl or ethyl). acs.orgresearchgate.netrsc.org The Thorpe-Ingold effect also suggests that bulky groups can influence reaction rates by altering the bond angles of the reactant. wikipedia.org This steric shielding is a key factor in the chemical stability of the ester.

Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly modulate the reactivity of the ester. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring influence the electrophilicity of the carbonyl carbon. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the phenyl ring. This inductive and/or resonance effect is transmitted to the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, phenylacetate esters with EWGs on the ring will typically undergo hydrolysis more rapidly. acs.orgnih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the phenyl ring. This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles and slowing down the rate of hydrolysis.

These principles allow for the rational design of this compound derivatives with predictable reactivity and stability.

Table 2: Predicted Relative Hydrolysis Rates of Substituted this compound Derivatives

| Substituent on Phenyl Ring (para-position) | Electronic Effect | Predicted Relative Rate of Hydrolysis |

| -OCH₃ | Strong Electron-Donating | 0.2 |

| -CH₃ | Weak Electron-Donating | 0.7 |

| -H | Neutral | 1.0 |

| -Cl | Weak Electron-Withdrawing | 3.5 |

| -NO₂ | Strong Electron-Withdrawing | 25.0 |

Note: This table illustrates the expected trend in reactivity based on the electronic effects of substituents. nih.govacs.org The values are relative to the unsubstituted compound.

Exploration of this compound in Materials Science

The unique combination of a flexible, bulky alkyl group and a rigid aromatic ring makes this compound and its derivatives interesting candidates for applications in materials science, particularly in the development of novel polymers and functional materials.

This compound can be conceptually incorporated into polymeric structures either as a pendant group or as part of the polymer backbone, provided it is appropriately functionalized. For instance, a vinyl group could be added to the phenyl ring, allowing the molecule to act as a monomer in addition polymerization.

More commonly, aromatic esters are integrated into polymer backbones through step-growth polymerization, such as polycondensation, to form polyesters or poly(ester-amide)s. By creating a difunctional derivative of this compound (e.g., by adding two carboxylic acid or amino groups to the phenyl ring), it can be polymerized with appropriate comonomers.

The presence of the bulky sec-butyl group would be expected to have a significant impact on the resulting polymer's properties:

Increased Free Volume: The steric bulk of the sec-butyl group would likely hinder efficient chain packing, leading to an increase in the fractional free volume within the polymer matrix.

Lower Glass Transition Temperature (Tg): The bulky side groups can increase the distance between polymer chains, reducing intermolecular forces and increasing chain mobility, which typically results in a lower Tg.

Enhanced Solubility: The disruption of chain packing and the introduction of the alkyl group can improve the solubility of otherwise rigid aromatic polymers in common organic solvents. mdpi.com

Modified Mechanical Properties: The incorporation of bulky side groups can lead to materials with altered stiffness and flexibility. For example, studies on butyl rubber have shown that the incorporation of different functionalities can modify mechanical properties. mdpi.commdpi.com

While this compound itself does not possess significant optoelectronic properties, its aromatic ring serves as a scaffold that can be functionalized to create photoactive or electronically active materials. The design of such materials often involves creating donor-π-acceptor (D-π-A) systems to control the electronic transitions and thus the absorption and emission of light. beilstein-journals.org

By introducing electron-donating groups (e.g., amino or carbazole moieties) and/or extending the π-conjugated system of the phenyl ring, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.orgresearchgate.net This allows for the engineering of materials with specific photophysical properties, such as absorption in the UV-visible range and fluorescence emission across the spectrum. rsc.orgmdpi.comcardiff.ac.uk

The sec-butyl ester group, while not electronically active, can play a crucial role by:

Improving Solubility: The alkyl group enhances solubility in organic solvents, which is critical for solution-based processing and fabrication of thin films for electronic devices.

Influencing Solid-State Packing: The shape and bulk of the sec-butyl group can influence how the molecules arrange themselves in the solid state, which in turn affects intermolecular electronic coupling and charge transport properties.

Table 3: Hypothetical Photophysical Properties of Functionalized this compound Derivatives

| Functionalization of Phenyl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| Unsubstituted | -6.5 | -1.5 | 5.0 | 260 | N/A |

| 4-Aminophenylacetate | -5.5 | -1.4 | 4.1 | 310 | 380 |

| 4-(Diphenylamino)phenylacetate | -5.2 | -1.6 | 3.6 | 350 | 450 |

| 4-Nitro-4'-(dimethylamino)stilbene scaffold | -5.4 | -2.4 | 3.0 | 420 | 530 |

Note: This table is illustrative, demonstrating how functionalization of the aromatic core can tune optoelectronic properties based on principles from studies of similar functional aromatic compounds. beilstein-journals.orgresearchgate.netchemrxiv.org

Advanced Applications and Emerging Research Frontiers

Sec-butyl Phenylacetate (B1230308) as a Precursor in Complex Organic Synthesis

In the field of complex organic synthesis, particularly in the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities. researchgate.netnih.gov Chiral esters, such as sec-butyl phenylacetate, represent valuable chiral building blocks. The principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral product from an achiral starting material, are central to modern drug discovery. nih.govchiralpedia.com

While this compound is not widely documented as a common chiral auxiliary, its structure lends itself to potential applications in stereoselective reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent steps. youngin.com Once the desired chirality is established, the auxiliary is removed. For this compound to be used in this context, its enantiomers would first need to be resolved. The separated, enantiomerically pure ester could then theoretically be used as a starting material where the chiral sec-butoxy group directs the stereochemistry of a reaction at another part of the molecule.

The synthesis of chiral drugs often involves methods like the chiral pool approach (starting from naturally chiral molecules), chiral resolution (separating racemic mixtures), or asymmetric synthesis using chiral catalysts or reagents. nih.gov Enantiomerically pure this compound, obtained through resolution, could serve as a precursor in the chiral pool approach for synthesizing more complex molecules, where the sec-butyl moiety becomes a part of the final molecular skeleton.

Role in the Elucidation of Complex Aroma Profiles in Food Science

The aroma of food is a complex matrix of numerous volatile organic compounds (VOCs), and esters are a predominant class of chemicals that contribute significantly to the characteristic fruity and floral notes. nih.govmdpi.com Analytical techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying these volatiles. mdpi.com

Butyl phenylacetate has been identified as a naturally occurring aroma compound. For instance, it has been reported in mountain papaya. chemicalbook.com Its aroma is generally described as sweet, honey-like, and floral with notes of rose and chocolate. perfumersworld.comthegoodscentscompany.com The taste profile at low concentrations (e.g., 5 ppm) is similarly described as honey, sweet, chocolate, floral, and rose-like. thegoodscentscompany.com

| Compound | Fruit Source(s) | Reported Aroma/Flavor Contribution |

|---|---|---|

| Butyl Acetate (B1210297) | Apple, Docynia delavayi | Fruity, Banana/Apple |

| Hexyl Acetate | Apple | Fruity, Pear-like |

| Ethyl 2-methylbutanoate | Apple | Fruity, Apple-like |

| Butyl Butyrate | Plum | Fruity, Sweet |

| Phenethyl Acetate | Docynia delavayi | Floral, Rosy |

Development of Novel Separation Processes Utilizing Ester Chemistry

The fact that this compound is a chiral molecule means it exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a significant challenge and an active area of research in analytical chemistry. nih.gov The development of novel separation processes is crucial for obtaining enantiomerically pure compounds for applications in pharmacology and other fields.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for separating enantiomers. nih.gov Research into the separation of sec-butyl carboxylates using GC on β-cyclodextrin derivative columns provides direct insight into the behavior of this compound. researchgate.net In one study, various sec-butyl carboxylates were separated, and it was found that the separation efficiency was influenced by the structure of the carboxyl group and the column temperature. researchgate.net Notably, sec-butyl acetate showed the best separation among the esters tested. researchgate.net

The chiral recognition mechanism in such separations is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (the CSP). The stability of these complexes differs, leading to different retention times and thus separation. For the sec-butyl carboxylates, the separation process was found to be enthalpy-driven. researchgate.net Key parameters in method development for chiral separations include the separation factor (α) and resolution (Rs). The study showed that for sec-butyl carboxylates, both α and Rs decreased as the column temperature increased, which is a common observation in chiral chromatography. researchgate.net These findings form a basis for developing optimized methods for the separation of this compound enantiomers, likely using similar cyclodextrin-based or other polysaccharide-based CSPs.

Computational Chemistry and Modeling of this compound Behavior

Computational chemistry provides powerful tools for understanding molecular behavior and interactions at an atomic level, offering insights that can be difficult to obtain through experimentation alone. mdpi.com Techniques such as quantum mechanics, molecular docking, and molecular dynamics simulations are used to model molecular structures, predict properties, and study interaction mechanisms, such as those involved in chiral recognition. nih.govmdpi.com

The chiral recognition mechanism of sec-butyl esters has been investigated using computational modeling. A key study simulated the host-guest complexation between the enantiomers of sec-butyl acetate ((R/S)-BAA) and a permethylated-β-cyclodextrin (PMBCD), a common chiral selector, using the semi-empirical quantum mechanics PM3 method. researchgate.net The simulation revealed differences in the stabilization energies of the inclusion complexes formed between the PMBCD host and the (R) and (S) enantiomers of the ester. researchgate.net

The modeling showed that the stabilization energy for the (R)-BAA-PMBCD complex was lower (more stable) than that of the (S)-BAA-PMBCD complex, explaining why the (R)-enantiomer is retained longer on the chiral column and separation is achieved. researchgate.net This difference in stability arises from the specific intermolecular interactions and the geometric fit of each enantiomer within the chiral cavity of the cyclodextrin. Such computational studies are invaluable for designing and selecting the most effective chiral stationary phases for the separation of specific enantiomers and for fundamentally understanding the principles of chiral discrimination.

| Complex | Stabilization Energy (kJ/mol) |

|---|---|

| (R)-BAA-PMBCD | -39.75 |

| (S)-BAA-PMBCD | -37.66 |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for sec-butyl phenylacetate, and how do they influence yield and purity?

- Methodological Answer: The primary synthesis route involves carbonyl chloride as a key intermediate. A cobalt carbonyl catalyst facilitates the reaction between sodium hydroxide, carbon monoxide, and benzyl chloride derivatives. This method prioritizes high yield (>85%) and purity (>95%) by optimizing reaction temperature (60–80°C) and pressure (1–2 atm). Product purification typically employs fractional distillation followed by HPLC validation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification, offering a detection limit of 0.1 ppm. For cellular studies, reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. Validation protocols should include spike-and-recovery tests in plasma or tissue homogenates to account for matrix effects .

Q. What are the primary mechanisms by which phenylacetate derivatives exert antiproliferative effects in cancer models?

- Methodological Answer: this compound analogs (e.g., sodium phenylacetate) induce G1 cell cycle arrest via p21Cip1 upregulation and pRb dephosphorylation. Apoptosis is triggered through Bax/Bcl-2 modulation, confirmed via flow cytometry and Western blotting. Dose-response studies in osteosarcoma (IC₅₀: 5–10 mM) and prostate cancer (PC3/DU145) models validate these pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptotic mechanisms of this compound across different cancer cell lines?

- Methodological Answer: Discrepancies arise from cell-type-specific metabolic profiles (e.g., differential expression of esterases). To reconcile

- Conduct comparative transcriptomics (RNA-seq) to identify lineage-specific gene networks.

- Use isoform-specific inhibitors (e.g., Bax/Bak KO models) to dissect apoptotic pathways.

- Validate findings in 3D spheroid models to mimic in vivo heterogeneity .

Q. What experimental designs are optimal for evaluating this compound in combination therapies?

- Methodological Answer: Synergy studies require factorial designs (e.g., Chou-Talalay method) with agents like suramin. Key steps:

- Pre-treat cells with subtherapeutic phenylacetate doses (1–2 mM) to prime differentiation.

- Administer secondary agents (e.g., kinase inhibitors) and assess viability via MTT assays.

- Mechanistic validation through proteomic profiling (e.g., urokinase plasminogen activator inhibition) .

Q. How do microbial catabolic pathways influence the environmental persistence of this compound?

- Methodological Answer: Aerobic bacteria (e.g., Pseudomonas bryophila) degrade phenylacetate via oxepin-CoA hydrolase pathways. Researchers should:

- Use stable isotope probing (¹³C-phenylacetate) to track mineralization.

- Perform metaproteomics to identify key enzymes (e.g., esterases linked to TCA cycles).

- Validate degradation rates in simulated ecosystems (pH 7.0, 30°C) .

Q. What neurotoxicity models are appropriate for assessing this compound safety in developmental studies?

- Methodological Answer: The suckling rat model (postnatal days 4–21) replicates phenylketonuria-like neuropathology. Key endpoints:

- Cerebellar vermis lobule size reduction (histomorphometry).

- Optic nerve myelination deficits (electron microscopy).

- Behavioral assays (e.g., rotorod tests) for motor coordination deficits .

Q. How should pharmacokinetic studies be structured to inform clinical translation for hepatic encephalopathy?

- Methodological Answer: Phase 2a trials (e.g., MNK6106 vs. rifaximin) should:

- Measure plasma ammonia reduction via enzymatic assays.

- Monitor phenylacetylglutamine excretion (urine NMR).

- Use nonlinear mixed-effects modeling (NONMEM) to account for saturable metabolism .

Methodological Notes

- Data Conflict Resolution : Cross-validate findings using orthogonal techniques (e.g., siRNA knockdown + CRISPR-Cas9 screens).

- Toxicity Mitigation : Dose optimization via pharmacokinetic/pharmacodynamic (PK/PD) modeling to avoid neurotoxicity thresholds (>250 μg/ml serum concentration) .

- Regulatory Compliance : Adhere to OECD guidelines for genotoxicity (Ames test, micronucleus assay) and fertility studies (ICH S5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.